2-Diazo-2H-pyrrole
Description
Structure
3D Structure
Properties
CAS No. |
132501-76-9 |
|---|---|
Molecular Formula |
C4H3N3 |
Molecular Weight |
93.09 g/mol |
IUPAC Name |
2-diazopyrrole |
InChI |
InChI=1S/C4H3N3/c5-7-4-2-1-3-6-4/h1-3H |
InChI Key |
ZXFWQRRQKYBTQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[N+]=[N-])N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Diazo 2h Pyrrole and Its Analogues
Direct Synthesis Approaches to 2-Diazo-2H-pyrrole Skeletons
These methods involve the formation of the diazo functional group on a pyrrole (B145914) ring that is already formed. This is typically achieved through diazo transfer reactions or the chemical conversion of another functional group.
Diazo transfer reactions are a primary method for introducing a diazo group onto a substrate containing an active methylene (B1212753) group. In the context of pyrroles, this involves the reaction of a pyrrole derivative with a diazo transfer agent, typically a sulfonyl azide (B81097).
Research has shown that N-unsubstituted pyrroles can readily undergo reactions at the C2 position. acs.org However, the success of diazo transfer is highly dependent on the electronic nature of the pyrrole ring. For instance, placing an electron-accepting group, such as an acyl or tosyl group, on the pyrrole nitrogen atom can render the diazo transfer reaction completely ineffective. mdpi.com This is attributed to the reaction proceeding through a zwitterionic intermediate where a positive charge is localized on the azole ring. mdpi.com
A common procedure involves a two-step, one-pot synthesis where an olefination reaction is followed by the addition of a diazo transfer agent like p-acetamidobenzenesulfonyl azide (p-ABSA) in the presence of a base such as triethylamine (B128534) (NEt₃). nih.gov This method has been successfully employed to generate diazo compounds from various precursors. nih.gov
Table 1: Representative Diazo Transfer Reaction
| Precursor Type | Diazo Transfer Agent | Base/Conditions | Product Type | Ref |
|---|---|---|---|---|
| β-Keto aldehydes | p-Acetamidobenzenesulfonyl azide (p-ABSA) | NEt₃, AcOH | (E)-Diazoacetoacetate enones | nih.gov |
An alternative to direct diazo transfer is the conversion of an existing functional group on the pyrrole ring into a diazo group. A notable example is the transformation of an amino group.
A synthetic route has been developed to convert methyl 5-aminopyrrole-3-carboxylates into methyl this compound-4-carboxylates. nih.gov This transformation represents a key functional group interconversion, providing access to the target diazo compound from a readily available aminopyrrole precursor. nih.gov These resulting this compound derivatives demonstrate the typical reactivity of diazo compounds, participating in reactions such as intra- and intermolecular azo coupling, as well as carbene-mediated insertion into C-H and O-H bonds under photolysis. nih.gov The general principle often involves the diazotization of a primary amine with reagents like nitrous acid, followed by subsequent steps to yield the diazo compound. The interconversion of amines to diazonium salts, which are precursors to diazo compounds, is a fundamental transformation in organic synthesis. ucd.ie
Synthesis of Pyrrole Derivatives Utilizing Diazo Compounds as Precursors
In this synthetic paradigm, the diazo compound serves as a key reactant in the construction of the pyrrole ring. These methods often offer high efficiency and control over the substitution pattern of the final pyrrole product.
One-pot syntheses are highly valued for their efficiency, as they reduce the need for isolating intermediates. Several one-pot methods have been developed for synthesizing substituted pyrroles from α-diazocarbonyl compounds. nih.gov
One such efficient protocol describes the reaction of α-diazocarbonyl compounds, which leads to the in situ formation of dihydrofuran intermediates. nih.govnih.gov These intermediates, such as ethyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate, subsequently react with primary amines in the presence of glacial acetic acid to yield a variety of substituted pyrroles in moderate to good yields. nih.gov Another approach involves a titanium tetrachloride (TiCl₄)-catalyzed reaction between γ-amino-α,β-unsaturated aldehydes and α-diazocarbonyls, which proceeds through a 1,2-alkenyl migration and condensation to afford polysubstituted pyrroles. ntu.edu.sg
Table 2: One-Pot Synthesis of Substituted Pyrroles from α-Diazodicarbonyl Compounds
| Diazo Compound | Amine | Yield (%) | Ref |
|---|---|---|---|
| Ethyl 2-diazo-3-oxobutanoate | Benzylamine | 85 | nih.gov |
| Ethyl 2-diazo-3-oxobutanoate | Propylamine | 75 | nih.gov |
| 3-Diazopentane-2,4-dione | Benzylamine | 80 | nih.gov |
| 3-Diazopentane-2,4-dione | Propylamine | 78 | nih.gov |
Cycloaddition reactions provide a powerful and convergent route to cyclic structures, including pyrroles. Diazo compounds are versatile partners in these reactions.
One strategy involves a silver(I)-catalyzed [3+2] cycloaddition of vinylogous diazoesters with nitriles. nih.gov This method produces di- and trisubstituted pyrroles at room temperature, showcasing the utility of silver carbenoids in heterocycle synthesis. nih.gov Gold-catalyzed [3+2] cycloadditions between vinyl diazo derivatives and nitriles have also been reported to proceed with complete regioselectivity. researchgate.net
A highly effective, albeit formal, (4+3) cycloaddition has been developed by Davies and co-workers, which utilizes the reaction of rhodium-stabilized vinylcarbenoids derived from vinyldiazoacetates with pyrroles. thieme-connect.desci-hub.se This reaction proceeds through a tandem sequence of cyclopropanation followed by a Cope rearrangement to construct the 8-azabicyclo[3.2.1]octane (nortropane) framework, which can be further transformed. thieme-connect.desci-hub.se
Another innovative approach involves the generation of 2H-azirines from α-diazo oxime ethers. researchgate.netnih.gov Free carbenes, generated by photolysis of α-diazo oxime ethers, undergo N-O bond insertion to yield 2-alkoxy-2H-azirines. researchgate.netnih.gov These strained heterocycles can then participate in tandem 1,3-dipolar cycloaddition reactions to form highly substituted pyrroles. rsc.orgacs.org
Table 3: Summary of Chemical Compounds
| Compound Name | Abbreviation / Formula | Role / Mention |
|---|---|---|
| This compound | C₄H₃N₃ | Target Compound |
| p-Acetamidobenzenesulfonyl azide | p-ABSA | Diazo Transfer Reagent |
| Triethylamine | NEt₃ | Base |
| Acetic Acid | AcOH | Acid Catalyst |
| Methyl 5-aminopyrrole-3-carboxylate | C₆H₈N₂O₂ | Precursor to Diazopyrrole |
| Methyl this compound-4-carboxylate | C₆H₅N₃O₂ | Synthesized Product |
| Ethyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate | C₁₂H₂₀O₄ | Reaction Intermediate |
| Titanium tetrachloride | TiCl₄ | Catalyst |
| γ-Amino-α,β-unsaturated aldehyde | - | Reactant |
| α-Diazocarbonyl compound | R-C(N₂)-CO-R' | Reactant |
| Silver(I) hexafluoroantimonate | AgSbF₆ | Catalyst |
| Vinyldiazoacetate | N₂CHCO₂R-CH=CH₂ | Reactant |
| 2H-Azirine | C₂H₃N | Reaction Intermediate |
| α-Diazo oxime ether | R-C(N₂)-C(R')=NOR'' | Precursor to 2H-Azirine |
| Ethyl 2-diazo-3-oxobutanoate | C₆H₈N₂O₃ | Reactant |
| 3-Diazopentane-2,4-dione | C₅H₆N₂O₂ | Reactant |
| Benzylamine | C₇H₉N | Reactant |
| Propylamine | C₃H₉N | Reactant |
Reactivity and Mechanistic Investigations of 2 Diazo 2h Pyrrole Derivatives
Carbene and Metallocarbene Reactivity
The thermal or photolytic decomposition of 2-diazo-2H-pyrrole derivatives serves as the primary method for generating the corresponding 2-pyrrolylcarbenes. These carbenes, which can exist as either singlet or triplet species, are highly reactive intermediates that can be trapped by a variety of substrates or undergo intramolecular transformations. clockss.org Furthermore, the reaction of the diazo compound with transition metal catalysts can lead to the formation of metallocarbenes, which often exhibit modified reactivity and selectivity. nih.gov
Generation and Characterization of Pyrrole-Derived Carbenes
2-Diazo-2H-pyrroles are typically synthesized from the corresponding 2-aminopyrrole precursors through diazotization reactions. nih.govunipa.it For instance, 5-amino-1H-pyrrole-3-carboxylates can be effectively converted into this compound-4-carboxylates. nih.gov The generation of the carbene is most commonly achieved through photolysis of the diazo compound. clockss.orgnih.gov
The direct characterization of these transient carbene species is challenging due to their high reactivity. However, their existence is inferred from the products of their reactions. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the structure and energetics of these intermediates. A computational study at the B3LYP/6-31G(d,p) level of theory has investigated the electrocyclic ring-opening of 2-pyrrolylcarbene, providing theoretical support for its existence and potential reaction pathways. acs.orgresearchgate.net These calculations help in understanding the subsequent reactivity of the carbene, such as its propensity for insertion reactions versus intramolecular rearrangements.
Intermolecular Carbene Insertion Reactions
Upon generation, pyrrole-derived carbenes readily engage in intermolecular insertion reactions with a variety of substrates containing C-H, O-H, and other X-H bonds. These reactions are powerful tools for C-C and C-heteroatom bond formation.
The insertion of a carbene into a carbon-hydrogen bond is a synthetically valuable transformation. The irradiation of this compound derivatives in the presence of hydrocarbons or aromatic compounds leads to C-H insertion products. For example, the photolysis of methyl 2-diazo-3,5-diphenyl-2H-pyrrole-4-carboxylate in cyclohexane (B81311) afforded the C-H insertion product. nih.gov Similarly, irradiation of 2-diazo-3-cyano-4-methyl-5-phenylpyrrole in aromatic solvents like benzene (B151609) and anisole (B1667542) resulted in the formation of 2-aryl-substituted pyrroles, demonstrating an electrophilic singlet carbene pathway. clockss.org
The regioselectivity of these insertions is influenced by both electronic and steric factors of the substrate and the carbene.
Table 1: Intermolecular C-H Insertion Reactions of this compound Derivatives
| Diazo Compound | Substrate | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 2-diazo-3,5-diphenyl-2H-pyrrole-4-carboxylate | Cyclohexane | Methyl 2-(cyclohexyl)-3,5-diphenyl-1H-pyrrole-4-carboxylate | - | nih.gov |
| 2-Diazo-3-cyano-4-methyl-5-phenylpyrrole | Benzene | 2-(Phenyl)-3-cyano-4-methyl-5-phenylpyrrole | 70 | clockss.org |
| 2-Diazo-3-cyano-4-methyl-5-phenylpyrrole | Anisole | 2-(2-Methoxyphenyl) and 2-(4-Methoxyphenyl)-3-cyano-4-methyl-5-phenylpyrrole | 50 | clockss.org |
Yields are for isolated products. The yield for the cyclohexane reaction was not specified in the reference.
Pyrrolylcarbenes readily insert into the O-H bonds of alcohols and carboxylic acids. Photolysis of methyl 2-diazo-3,5-diphenyl-2H-pyrrole-4-carboxylate in methanol (B129727) resulted in the formation of the corresponding 2-methoxy-2H-pyrrole, which exists in equilibrium with the more stable 2-methoxy-1H-pyrrole tautomer. nih.gov This reaction demonstrates the carbene's ability to react with weakly acidic O-H bonds.
Table 2: Intermolecular O-H Insertion Reactions of this compound Derivatives
| Diazo Compound | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 2-diazo-3,5-diphenyl-2H-pyrrole-4-carboxylate | Methanol | Methyl 2-methoxy-3,5-diphenyl-1H-pyrrole-4-carboxylate | 62 | nih.gov |
Yields are for isolated products.
While the insertion of carbenes into N-H, S-H, and Si-H bonds is a well-established area of carbene chemistry, specific examples involving carbenes generated from this compound derivatives are not extensively documented in the reviewed literature. mdpi.combeilstein-journals.orgnih.gov However, the general reactivity patterns of carbenes suggest that 2-pyrrolylcarbenes would likely undergo these transformations.
N-H Insertion: Reactions with amines and amides would be expected to yield 2-amino-substituted pyrrole (B145914) derivatives. The reaction of 2-diazopyrroles with enamines has been shown to lead to pyrrolo[2,1-c] acs.orgCurrent time information in Merrimack County, US.unito.ittriazines or azo compounds, proceeding through a zwitterionic intermediate rather than a direct N-H insertion into the enamine C-N-H bond. researchgate.netacs.org Direct insertion into simple amines has been reported for other diazo compounds. chemrxiv.orgnih.gov
S-H Insertion: Thiols are excellent trapping agents for carbenes. The expected product from the reaction of a 2-pyrrolylcarbene with a thiol would be a 2-(thioether)-substituted pyrrole. Such reactions are known for other diazo systems, often proceeding with high efficiency. researchgate.netnih.gov
Si-H Insertion: The insertion of carbenes into the silicon-hydrogen bond of silanes is a powerful method for forming carbon-silicon bonds. nih.govacs.orgescholarship.org It is plausible that 2-pyrrolylcarbenes would react with silanes, although specific examples are yet to be reported in the surveyed literature.
Intramolecular Carbene Rearrangements and Cyclizations
In the absence of an external trapping agent, pyrrole-derived carbenes can undergo intramolecular reactions. These transformations can lead to the formation of new ring systems or rearranged products. One of the most pertinent rearrangements for pyrroles is the Ciamician-Dennstedt rearrangement, which typically involves the reaction of a pyrrole with a halocarbene to yield a 3-halopyridine via ring expansion. acs.orgnsf.gov
While the classical Ciamician-Dennstedt reaction does not use a diazo compound as the carbene precursor, the concept of a pyrrolylcarbene intermediate undergoing ring expansion to a pyridine (B92270) derivative is a key potential intramolecular pathway. Recent studies have shown that carbenes generated from non-halogenated precursors, such as N-triftosylhydrazones, can participate in Ciamician-Dennstedt-type reactions with pyrroles to give functionalized pyridines. researchgate.net Computational studies on 2-pyrrolylcarbene have explored its ring-opening, which is the initial step in such a rearrangement. acs.orgresearchgate.net
Another potential intramolecular pathway is cyclization onto a substituent. For instance, a 2-pyrrolylcarbene with a suitable tether could undergo an intramolecular C-H insertion to form a fused ring system. While specific examples starting from 2-diazo-2H-pyrroles are scarce in the literature, intramolecular C-H insertion is a common reaction for carbenes. nih.gov For example, rhodium-catalyzed intramolecular reactions between vinyldiazomethanes and pyrroles have been shown to produce fused 7-azabicyclo[4.2.0]octadienes. acs.org
Cyclopropanation Reactions
The generation of carbenes from diazo compounds is a well-established method for the synthesis of cyclopropanes. researchgate.net In the context of this compound derivatives, the in situ generated carbene can react with alkenes to afford cyclopropanated pyrrole structures. These reactions are often catalyzed by transition metals, such as rhodium or copper, which form metallocarbene intermediates. researchgate.netuni-regensburg.de The choice of catalyst and chiral ligands can influence the stereoselectivity of the cyclopropanation, leading to the formation of specific stereoisomers. uni-regensburg.de
For instance, the rhodium-catalyzed cyclopropanation of pyrrole with a diazo compound has been shown to be an effective method for creating these structures. uni-regensburg.de Similarly, myoglobin-catalyzed cyclopropanation reactions with diazoketones have been investigated, shedding light on the formation of heme-bound diazo complex intermediates and the rate-determining steps of carbene formation. utdallas.edu These studies highlight the potential for both chemical and biocatalytic approaches to achieve stereoselective cyclopropanation of pyrrole derivatives.
Cascade Processes Involving Carbene Intermediates
The carbene intermediates generated from this compound derivatives are prone to participating in cascade reactions, where a series of intramolecular events lead to the rapid construction of complex molecular architectures. researchgate.net These cascades can be initiated by the formation of a metal-carbene species, which then undergoes further transformations. thieme-connect.de
One notable example is the copper-catalyzed carbene/alkyne metathesis. In this process, a metal carbene reacts with an alkyne to generate a new vinyl metal carbene intermediate. encyclopedia.pub This intermediate can then participate in various reactions, including C-H bond insertion or cycloaddition, to form fused polycyclic systems. encyclopedia.pub For example, a copper-catalyzed intramolecular cascade of a diazo compound involving a carbene/alkyne metathesis followed by a C(sp²)–H bond functionalization has been used to synthesize fused indeno-furanone derivatives. encyclopedia.pub
Furthermore, the substitution pattern on the starting diazo compound can influence the reaction pathway. For instance, α-imino copper carbenes generated from alkynyl-tethered diazo compounds can lead to either multisubstituted pyrroles through a cascade of N-O insertion, alkoxy migration, and alcoholysis, or to fused pyrroles via an intramolecular nucleophilic attack to form a reactive iminium ylide. unimi.it These chemodivergent syntheses underscore the versatility of carbene intermediates in generating diverse heterocyclic scaffolds.
Cycloaddition Chemistry of Diazo-Pyrroles
This compound and its derivatives are versatile participants in a range of cycloaddition reactions, acting as sources of 1,3-dipoles or carbene precursors. These reactions provide efficient routes to various nitrogen-containing heterocyclic systems.
[3+2] Cycloaddition Reactions with Unsaturated Substrates
The formal [3+2] cycloaddition is a prominent reaction pathway for this compound derivatives. rsc.org In these reactions, the diazo compound can serve as a three-atom component, reacting with a two-atom unsaturated substrate. For instance, gold(I)-catalyzed formal [3+2] cycloadditions between vinyl diazo esters and nitriles have been developed for the synthesis of polysubstituted NH-pyrroles. unimi.it The reaction proceeds through a gold(I) vinyl carbene species. unimi.it
Another approach involves the reaction of α-diazo oxime ethers with vinyl ethers or nitriles in the presence of a gold catalyst. unimi.it The proposed mechanism for the reaction with vinyl ethers involves a cyclopropanation step followed by ring expansion and aromatization to yield N-methoxy pyrroles. unimi.it Additionally, visible-light-mediated photocatalytic [3+2] annulation strategies have been employed for the synthesis of polysubstituted pyrroles from N-aryl glycinates and 2-benzylidenemalononitrile partners under mild, redox-neutral conditions. rsc.org The reaction of 2H-azirines with cyclic diazo compounds, catalyzed by transition metals, also represents a formal [3+2] cycloaddition pathway to pyrrole-containing scaffolds. mdpi.com
| Diazo Component | Unsaturated Substrate | Catalyst/Conditions | Product |
|---|---|---|---|
| Vinyl diazo ester | Nitrile | IPr(MeCN)AuSbF6 | Polysubstituted NH-pyrrole unimi.it |
| α-Diazo oxime ether | Vinyl ether | PPh3AuOTf | N-methoxy pyrrole unimi.it |
| N-Aryl glycinate (B8599266) (as diazo precursor) | 2-Benzylidenemalononitrile | Visible light, photocatalyst | Polysubstituted pyrrole rsc.org |
| Cyclic diazo compound | 2H-Azirine | Transition metal | Pyrrole-fused heterocycle mdpi.com |
[4+2] Cycloaddition Reactions and Subsequent Transformations
While less common than [3+2] cycloadditions, this compound derivatives can participate in formal [4+2] cycloaddition reactions. In these cases, the pyrrole moiety can act as the four-atom component. For example, α-diazopyrroles have been shown to react with enamines at room temperature to yield pyrrolo[2,1-c] researchgate.netbeilstein-journals.orgthieme-connect.detriazines through a (4+2)-cycloaddition-dehydroamination cascade. researchgate.net Density functional theory (DFT) calculations suggest that this reaction proceeds in a non-concerted manner via a zwitterionic intermediate. researchgate.net
Photoinduced [4+2]-cycloaddition reactions of vinyldiazoacetates with in situ formed azoalkenes provide access to bicyclo[4.1.0]tetrahydropyridazine derivatives. rsc.org These light-irradiated reactions demonstrate high chemoselectivity and diastereocontrol. rsc.org It is important to note that the mechanism of [4+2] cycloadditions can be complex, with evidence for both one-step and multi-step pathways involving zwitterionic or diradical intermediates depending on the specific reactants. mdpi.com
Formal Cycloadditions Involving Diazo-Pyrrole Moieties
Beyond the classical [3+2] and [4+2] cycloadditions, diazo-pyrrole derivatives can engage in formal cycloadditions that lead to unique heterocyclic systems. A notable example is the catalyst-free, highly diastereoselective formal [4+1] cycloaddition of [e]-fused 1H-pyrrole-2,3-diones with diazooxindoles. beilstein-journals.orgbeilstein-journals.org This reaction provides a straightforward route to spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.orgbeilstein-journals.org The pyrrole-2,3-dione acts as the four-atom component, while the carbene generated from the diazooxindole serves as the one-atom component.
Diazo Coupling Reactions and Azo Compound Formation
Arenediazonium ions, which can be formed from corresponding primary aromatic amines, are weak electrophiles that react with highly reactive aromatic compounds, such as phenols and amines, to form azo compounds. scribd.com This electrophilic aromatic substitution is known as a diazo coupling reaction. scribd.comjchemrev.com
In the context of pyrroles, which are electron-rich aromatic systems, diazo coupling is a viable method for functionalization. The reaction typically occurs at the position para to the activating group if available. scribd.com For instance, the coupling of aryldiazonium salts with 1-alkyl(aryl)-2-(2´-thienyl)pyrroles occurs selectively at the 5-position of the pyrrole ring to yield azo dyes. uminho.pt Similarly, diazonium salts can react with pyrrole in the presence of glacial acetic acid to form azo compounds. researchgate.net
The pH of the reaction medium is a critical parameter for successful diazo coupling. Coupling with phenols is most rapid in slightly alkaline solutions (pH < 10), where the more reactive phenoxide ion is present. scribd.com However, if the solution is too alkaline (pH > 10), the diazonium salt can be converted to an unreactive diazohydroxide or diazotate ion. scribd.com For coupling with amines, a slightly acidic pH of 5-7 is optimal. scribd.com
Intermolecular Azo Coupling with Nucleophilic Partners
This compound derivatives readily undergo intermolecular azo coupling reactions with suitable nucleophilic partners. A notable example involves the reaction of α-diazopyrroles with a variety of enamines. unito.it The outcome of this reaction is highly dependent on the structure of the enamine substrate. Depending on the enamine's constitution, the reaction can yield either pyrrolotriazines or N-pyrrolyl-N'-alkenyl-azo compounds. unito.it Quantum-chemical calculations have been employed to rationalize the factors governing the formation of these distinct products. unito.it
The reaction of this compound-4-carboxylates with 1,3-diketones provides access to pyrrolo[1,2-a]pyrimidine-7-carboxylates. acs.orgnih.gov This transformation highlights the utility of 2-diazo-2H-pyrroles in the synthesis of fused heterocyclic systems.
A general route for the synthesis of azo dyes containing a pyrrole moiety involves the diazotization of an aromatic amine, followed by coupling with a pyrrole derivative, such as 1H-pyrrole-2-carbaldehyde. rsc.org This versatile method allows for the preparation of a wide range of azo dyes with varying substitution patterns. rsc.org
Table 1: Examples of Intermolecular Azo Coupling Reactions
| This compound Derivative | Nucleophilic Partner | Product | Reference |
| α-Diazopyrrole | Enamine | Pyrrolotriazine or N-pyrrolyl-N'-alkenyl-azo compound | unito.it |
| This compound-4-carboxylate | 1,3-Diketone | Pyrrolo[1,2-a]pyrimidine-7-carboxylate | acs.orgnih.gov |
| Diazotized aromatic amine | 1H-Pyrrole-2-carbaldehyde | Azo dye containing a pyrrole moiety | rsc.org |
Intramolecular Azo Coupling Processes
Intramolecular azo coupling of this compound derivatives provides an efficient route to fused polycyclic aromatic compounds. A significant application of this strategy is the synthesis of benzo and hetero[c]-fused 6H-pyrrolo[3,4-c]pyridazine-5-carboxylates. nih.govacs.org This transformation is achieved by converting methyl 4-aminopyrrole-2-carboxylate into the corresponding diazo compound, which then undergoes intramolecular azo coupling under acidic conditions onto a nucleophilic aryl or hetaryl group at the 3-position. nih.govacs.org This reaction is noted for its high yields and complete regioselectivity. nih.govacs.org DFT calculations have shown that the azo coupling is a kinetically controlled process. nih.govacs.org
This methodology has been successfully applied to synthesize a variety of fluorescent fused systems, including unprecedented heterocyclic skeletons. nih.gov The resulting 1,3-disubstituted 2H-pyrrolo[3,4-c]cinnolines can be selectively N-methylated at the N5 position under kinetic control. nih.gov
Table 2: Intramolecular Azo Coupling of 4-Diazopyrrole-2-carboxylates
| Substrate | Conditions | Product | Key Features | Reference |
| Methyl 4-amino-3-arylpyrrole-2-carboxylate | 1. Diazotization2. Acid-catalyzed coupling | Methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylate | High yield, complete regioselectivity, kinetically controlled | nih.govacs.org |
| Methyl 4-amino-3-hetarylpyrrole-2-carboxylate | 1. Diazotization2. Acid-catalyzed coupling | Methyl 7-hetaryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylate | Synthesis of novel fluorescent heterocyclic skeletons | nih.gov |
Radical Pathways in Diazo-Pyrrole Chemistry
In addition to their well-established role in carbene chemistry, diazo compounds, including this compound derivatives, can participate in radical reactions. These radical pathways offer alternative and complementary strategies for the functionalization of pyrrole systems.
Generation of Carbene Radical Species
The photolysis of this compound derivatives can lead to the formation of carbene intermediates. acs.orgnih.gov For instance, irradiation of 2-diazo-3-cyano-4-methyl-5-phenylpyrrole generates a singlet carbene intermediate. clockss.org This reactive species can then evolve to form various 2-substituted pyrroles depending on the reaction solvent. clockss.org
More broadly, diazo compounds can be converted into carbon-centered radicals through processes like proton-coupled electron transfer (PCET). organic-chemistry.orgnih.gov This can be achieved using photocatalysts or iron catalysts under mild conditions. organic-chemistry.orgnih.gov These radical intermediates can then participate in a variety of transformations. organic-chemistry.orgnih.gov While not specifically detailing 2-diazo-2H-pyrroles, the general principles suggest their potential to form carbene radical species under appropriate conditions.
Radical Functionalization of Pyrrole Systems using Diazo Activation
The generation of radicals from diazo compounds provides a powerful tool for the functionalization of pyrroles. A photocatalytic method for the C-2 alkylation of indoles and pyrroles has been developed using α-diazo esters as the alkylating agents. chemrxiv.orgacs.org This reaction proceeds via the reduction of the diazo ester to an alkyl radical, which then reacts with the electron-rich pyrrole ring. acs.org This method is notable for its low catalyst loading and tolerance of various functional groups. chemrxiv.org
Mechanistic studies suggest that this photocatalytic alkylation proceeds through a radical pathway, as opposed to the involvement of carbene or carbenoid intermediates. chemrxiv.org This is supported by the observation that the regioselectivity of the reaction can be altered by the absorption wavelength of the light used. acs.org
Iron-catalyzed radical cycloaddition of enamides and 2H-azirines represents another strategy for the synthesis of substituted pyrroles. organic-chemistry.org While this example does not directly involve a diazo compound as the radical precursor, it highlights the utility of radical pathways in pyrrole synthesis.
Table 3: Radical Functionalization of Pyrroles
| Pyrrole Derivative | Diazo Compound/Radical Precursor | Reaction Type | Product | Catalyst/Conditions | Reference |
| Pyrroles and Indoles | α-Diazo esters | C-2 Alkylation | C-2 alkylated pyrroles and indoles | Ru(bpy)3Cl2 (photocatalyst), visible light | chemrxiv.orgacs.org |
| Enamides | 2H-Azirines | Radical Cycloaddition | Substituted pyrroles | Fe catalyst | organic-chemistry.org |
Catalytic Systems in 2 Diazo 2h Pyrrole Transformations
Transition Metal Catalysis
Transition metals are highly effective catalysts for the decomposition of diazo compounds, leading to the formation of metal-carbene intermediates. unito.itdicp.ac.cn These intermediates are central to a wide array of synthetic transformations, including cyclopropanations, C–H insertions, and ylide formations. nih.gov The specific reaction pathway and product selectivity are heavily dependent on the metal, its oxidation state, and the ligand environment. Metals such as rhodium, copper, gold, palladium, iron, and cobalt have all been successfully employed to catalyze reactions involving diazo compounds, including those with a pyrrole (B145914) core. unito.itmdpi.com
Rhodium complexes, particularly dirhodium(II) paddlewheel carboxylates and carboxamidates, are among the most versatile and widely used catalysts for diazo compound transformations. nih.govsnnu.edu.cn They facilitate a range of reactions, including carbene transfer and C–H activation, leading to the synthesis of complex N-heterocycles. snnu.edu.cnrsc.org
Rhodium(II) catalysts excel at generating rhodium-bound carbenes from diazo compounds, which then undergo various carbene transfer reactions. nih.gov These reactions are characterized by their high efficiency and selectivity.
In the context of pyrrole synthesis, Rh(II) catalysis has been used in cascade reactions starting from α-diazo oxime ethers, which proceed through the in-situ formation of 2H-azirines and subsequent rearrangement to yield highly substituted pyrroles. acs.orgrsc.org Another key application is the denitrogenative transannulation of 1,2,3-triazoles. For instance, the Rh(II)-catalyzed reaction between 1-sulfonyl-1,2,3-triazoles and 1-alkyl-1,2,3-triazoles generates a rhodium-bound azavinyl carbene, which ultimately leads to the formation of 1-alkyl-3-sulfonamidopyrroles. unito.it This strategy highlights the ability of Rh(II) to mediate complex rearrangements leading to functionalized pyrrole rings.
A domino reaction involving 2-aroylpyrroles and diazoesters, catalyzed by Rh₂(OAc)₄, has been developed to synthesize pyrrolo[1,2-c] unito.itacs.orgoxazin-1-ones. researchgate.net This transformation involves multiple catalytic cycles, demonstrating the robustness of the rhodium catalyst. researchgate.net Furthermore, Rh(II)-catalyzed intramolecular annulations of pyrrolyl-tethered N-sulfonyl-1,2,3-triazoles have been shown to produce various fused heterocyclic systems. mdpi.com The reaction proceeds through an α-imino rhodium carbene, which undergoes an intramolecular electrophilic reaction to form the polycyclic product. mdpi.com
| Catalyst | Diazo Source | Reactant | Product | Reaction Type |
| Rh₂(OAc)₄ | α-Diazo oxime ethers | - | Highly substituted pyrroles | Cascade rearrangement |
| Rh(II) complexes | 1-Sulfonyl-1,2,3-triazoles | 1-Alkyl-1,2,3-triazoles | 1-Alkyl-3-sulfonamidopyrroles | Denitrogenative coupling |
| Rh₂(OAc)₄ | Diazoesters | 2-Aroylpyrroles | Pyrrolo[1,2-c] unito.itacs.orgoxazin-1-ones | Migrative annulation |
| Rh₂(oct)₄ | Pyrrolyl-tethered N-sulfonyl-1,2,3-triazoles | - | Tetracyclic 3,4-fused dihydroindoles | Intramolecular (3+2) annulation |
Rhodium(III) catalysts, often featuring a Cp* (pentamethylcyclopentadienyl) ligand, are powerful tools for C–H activation and subsequent annulation reactions. rsc.orgrsc.org These processes allow for the direct functionalization of C–H bonds, offering an atom-economical route to complex molecules. semanticscholar.org Diazo compounds are frequently used as one- or two-carbon synthons in these transformations. rsc.org
A notable strategy involves the Rh(III)-catalyzed C–H activation and cyclization of N-carboxamide-protected indoles and pyrroles with diazo compounds. acs.org This redox-neutral process enables access to five- and six-membered fused heterocycles, such as 1H-imidazo[1,5-a]indol-3(2H)-ones. acs.org The reaction is initiated by the directing group-assisted C–H activation of the pyrrole ring, followed by coordination and migratory insertion of the rhodium-carbene derived from the diazo compound. acs.orgacs.org
Similarly, the annulation of 2-aryl-2H-indazoles with α-diazo compounds, catalyzed by a Rh(III) complex, can lead to different fused quinolone rings depending on the additives used. rsc.org These reactions proceed via an indazole-assisted C–H bond activation, followed by migratory insertion of the carbene and subsequent cyclization. rsc.org Cascade reactions involving cyclic 2-diazo-1,3-diketones and N-arylamides have also been developed, affording N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones in good yields. acs.org This protocol constructs two new bonds (C–C and C–N) in a single operation. acs.org
| Catalyst System | Diazo Reactant | Coupling Partner | Product | Key Steps |
| [CpRhCl₂]₂ / AgSbF₆ | Diazo compounds | N-Carboxamide pyrroles | Fused imidazo[1,5-a]indolones | C-H activation, cyclization |
| [CpRhCl₂]₂ | α-Diazo compounds | 2-Aryl-2H-indazoles | Fused quinolones | C-H activation, annulation |
| [CpRhCl₂]₂ / AgNTf₂ | Cyclic 2-diazo-1,3-diketones | N-Arylamides | N-Acyl-dihydrocarbazolones | C-H activation, cyclization cascade |
| [CpRhCl₂]₂ / AgSbF₆ | Cyclic 2-diazo-1,3-diketones | Benzoylacetonitriles | Polycyclic benzo[de]chromenes | C-H activation, benzannulation |
Copper catalysts, available in various oxidation states and with diverse ligands, offer a cost-effective and versatile platform for diazo chemistry. unito.it They can mediate a range of transformations, including cyclopropanation, X-H insertion, and annulation reactions to form heterocyclic systems. researchgate.netnih.gov
Copper(I)-NHC (N-heterocyclic carbene) catalysts have been employed in the annulation of cyclic enols with 3-aryl-2H-azirines to produce fused pyrrole derivatives like furo[3,4-b]pyrroles and thieno[3,4-b]pyrroles. researchgate.net While not directly involving a diazo-pyrrole, related Cu(II)-catalyzed domino reactions of 2H-azirines with diazotetramic acids lead to complex spiro-cyclic pyrrole-containing structures. researchgate.net Copper-catalyzed cross-coupling and annulation cascades of amino alkynes with diazo compounds can stereodivergently yield 2,3-dihydropyrroles. nih.gov
More directly, nano copper catalysts have been shown to effectively promote the reaction of vinyl azides with terminal alkynes to regioselectively produce 2,5-disubstituted pyrroles. organic-chemistry.org Furthermore, the use of copper catalysts in coupling reactions of diazo compounds with terminal alkynes is a well-established method for C-C bond formation, which can be a key step in the synthesis of more complex pyrrole-containing structures. encyclopedia.pub
| Catalyst System | Diazo/Azide (B81097) Source | Coupling Partner | Product | Reaction Type |
| Cu(II) salts | Diazotetramic acids | 2H-Azirines | Substituted 2H-1,2,3-triazoles with pyrrole moieties | Domino reaction |
| Copper catalysts | Diazo compounds | Amino alkynes | 2,3-Dihydropyrroles | Cross-coupling/annulation |
| Nano Copper | Vinyl azides | Terminal alkynes | 2,5-Disubstituted pyrroles | [3+2] Cycloaddition |
| Cu(I) catalysts | Diazo esters/amides | Terminal alkynes | Alkynoates/Allenoates | Cross-coupling |
Gold and palladium complexes catalyze unique transformations of diazo compounds, often involving the activation of π-systems like alkynes and allenes.
Gold(I) catalysts are particularly known for their π-acidic nature, activating alkynes and allenes towards nucleophilic attack. uni-heidelberg.demdpi.com In this context, gold-catalyzed reactions of ynamides with 2H-azirines have been developed as a direct method for synthesizing polysubstituted pyrroles via intermolecular nitrene transfer. acs.org The reaction proceeds under mild conditions and is proposed to follow a non-gold carbenoid pathway. acs.org Gold catalysts can also trigger cascade reactions of diazo-tethered alkynes, leading to polycyclic aromatic systems through intramolecular cyclization followed by insertion or rearrangement. uni-heidelberg.de While these examples don't explicitly use 2-diazo-2H-pyrrole, the principles are applicable. For instance, α-imino gold-carbene intermediates, generated from the reaction of gold-activated alkynes with azides, can undergo cyclization to form pyrroles. uni-heidelberg.de
Palladium catalysis offers complementary reactivity. For example, Pd(OAc)₂ can catalyze the formal C-H functionalization of allenes with donor/acceptor α-diazo esters to produce acs.orgdendralene derivatives. dicp.ac.cn Palladium(II)-catalyzed cascade reactions of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids provide a route to substituted 1H-pyrrole-3-carbonitriles. organic-chemistry.org
| Catalyst | Diazo/Azirine Source | Coupling Partner | Product | Key Feature |
| Gold(I) complexes | 2H-Azirines | Ynamides | Polysubstituted pyrroles | Intermolecular nitrene transfer |
| Gold(I) complexes | Homopropargyl azides | - | Substituted pyrroles | Intramolecular cyclization via α-imino gold carbene |
| Pd(OAc)₂ | α-Diazo esters | Allenes | acs.orgDendralenes | Allenic C-H functionalization |
| Pd(II) catalysts | - | 2-(2-Oxo-2-arylethyl)malononitriles / Boronic acids | Substituted 1H-pyrrole-3-carbonitriles | Cascade C-C/C-N bond formation |
Catalysis with earth-abundant and less toxic metals like iron and cobalt has gained significant attention as a sustainable alternative to precious metal catalysis. mdpi.comresearchgate.net
Iron catalysts have been shown to promote the radical cycloaddition of 2H-azirines and enamides, providing an efficient route to substituted pyrroles under mild conditions. mdpi.comacs.org This method is notable for its use of a readily available, non-precious metal catalyst. mdpi.com Iron-catalyzed dehydrogenative coupling of β-amino alcohols with allylic alcohols has also been reported for the synthesis of 3,4-dihydro-2H-pyrrole derivatives, involving C-C bond cleavage processes. researchgate.net
Cobalt(II) complexes, particularly those with porphyrin ligands, are known to react with diazo compounds to form metal-carbene radicals. nih.gov This distinct reactivity allows for transformations not readily accessible with other metals. A one-pot synthesis of tetrasubstituted pyrroles has been developed that combines the photoinduced formation of acylazirines from isoxazoles with a subsequent cobalt(II)-catalyzed ring expansion using 1,3-diketones. acs.org Additionally, cobalt(III) catalysts have been used for the redox-neutral [4+2] annulation of aryl amidines and diazo compounds via a C-H activation strategy to produce isoquinolines, showcasing the potential for cobalt in constructing N-heterocycles. mdpi.com
| Catalyst | Reactant 1 | Reactant 2 | Product | Reaction Type |
| Iron catalyst | 2H-Azirines | Enamides | Triaryl-substituted pyrroles | Radical cycloaddition |
| Iron catalyst | β-Amino alcohols | Allylic alcohols | 3,4-Dihydro-2H-pyrroles | Dehydrogenative coupling |
| Cobalt(II) catalyst | Acylazirines (from Isoxazoles) | 1,3-Diketones | Tetrasubstituted pyrroles | Photoinduced ring expansion |
| Cobalt(III) catalyst | Aryl amidines | Diazo compounds | Isoquinolines | [4+2] Annulation via C-H activation |
Other Metal-Based Catalytic Systems
While rhodium and copper are benchmarks in diazo chemistry, a variety of other metals have demonstrated unique catalytic activities in transformations involving diazo compounds and pyrroles. These alternative systems offer different reactivity profiles, selectivities, and substrate scopes.
Iron (Fe): Iron catalysis has emerged as an economical and environmentally benign option. Iron-catalyzed radical cycloadditions of 2H-azirines with enamides have been shown to produce substituted pyrroles under mild conditions. mdpi.com This method is noted for its tolerance of various functional groups and provides access to valuable triaryl-substituted pyrroles. mdpi.com In a different approach, an iron-catalyzed formal insertion of diazo compounds into the C(sp)–C(sp³) bond of propargyl alcohols has been developed, which proceeds via in situ esterification followed by metal-carbene insertion to create alkyne-substituted all-carbon quaternary centers. acs.org
Palladium (Pd): Palladium catalysts are effective for the C-H functionalization of pyrrole derivatives with diazo compounds. dicp.ac.cn For instance, an enantioselective C-H functionalization has been achieved using a palladium complex with an axially chiral 2,2'-bipyridine (B1663995) ligand, yielding chiral pyrrole derivatives. dicp.ac.cn Additionally, palladium catalysis in conjunction with a chiral phosphoric acid has been used in three-component reactions of pyrroles, diazoesters, and imines to afford chiral pyrrole products with high diastereoselectivity and enantioselectivity. dicp.ac.cn
Ruthenium (Ru): Ruthenium-based pincer-type catalysts have been employed for the synthesis of substituted pyrroles through the dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.org Ruthenium(II) catalysts have also been used for the synthesis of isoquinolinones via the coupling of aryl C(sp²)–H bonds with diazo compounds. mdpi.com
Gold (Au): Gold catalysts, particularly cationic gold(I) complexes, are known to activate alkynes and other π-systems. In the context of diazo chemistry, gold catalysis has been merged with organocatalysis for enantioselective C-H functionalization. snnu.edu.cn For example, an electrophilic gold(I) carbene generated from a diazoester can trigger a para-C-H insertion into alkoxyarenes. snnu.edu.cn
Manganese (Mn): Stable manganese complexes have been shown to catalyze the conversion of primary diols and amines into 2,5-unsubstituted pyrroles, with water and hydrogen gas as the only byproducts. organic-chemistry.org This highlights a highly atom-economic and selective pathway. organic-chemistry.org
| Metal Catalyst | Reaction Type | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Iron (FeCl3) | Radical Cycloaddition | 2H-Azirines, Enamides | Triaryl-substituted pyrroles | Mild conditions, good functional group tolerance. | mdpi.com |
| Palladium (Pd(PhCN)2Cl2) | Asymmetric C-H Functionalization | Pyrrole derivatives, Diazoacetates | Chiral pyrrole derivatives | High enantioselectivity with chiral bipyridine ligand. | dicp.ac.cn |
| Ruthenium (Pincer complex) | Dehydrogenative Coupling | Secondary alcohols, Amino alcohols | Substituted pyrroles | Forms pyrroles from simple precursors. | organic-chemistry.org |
| Gold (Ph3PAuOTf) | C-H Insertion (merged with organocatalysis) | Diazooxindoles, Aromatic compounds | 3-Aryloxindoles | Sequential catalysis for complex structures. | snnu.edu.cn |
| Manganese | Dehydrogenative Annulation | Primary diols, Amines | 2,5-Unsubstituted pyrroles | Atom-economic, produces only H2O and H2. | organic-chemistry.org |
Metal-Free and Organocatalytic Approaches
The development of metal-free catalytic systems for diazo transformations is a significant area of research, driven by the desire to avoid residual metal contamination in products and to explore novel reactivity.
Brønsted acids can catalyze reactions of diazo compounds, often by activating either the diazo compound or a reaction partner. acs.org They have been used in cooperative catalytic systems, for example, with Rh₂(OAc)₄, for highly enantioselective three-component reactions of diazo compounds, alcohols, and imines to produce β-amino-α-hydroxyl acid derivatives. acs.org Chiral phosphoric acids, a class of Brønsted acids, have been particularly successful in asymmetric catalysis. For instance, a BINOL-derived phosphoric acid catalyzes the enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles (generated in situ from pyrrole-2-carbinols) with aldehydes to yield densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov Brønsted acids also play a crucial role in the regioselective ring-opening of 2H-azirines, which can lead to the formation of various fused imidazole (B134444) heterocycles. rsc.org
Lewis acids are widely used to promote reactions of diazo compounds by facilitating the loss of dinitrogen and forming a Lewis acid-stabilized carbene. Boron trifluoride (BF₃·Et₂O) is a common and effective Lewis acid for this purpose. It has been shown to catalyze the regioselective C-H functionalization of indoles and pyrroles with α-diazophosphonates, providing access to β-(2-pyrrol)-β-aminophosphonates with quaternary carbon centers. rsc.orgresearchgate.net The reaction's regioselectivity is dependent on the substitution pattern of the heterocyclic substrate. rsc.org BF₃·Et₂O has also been utilized in the reactions of 3-amino-2H-azirines with carboxylic acid derivatives to yield 4-amino-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net Other Lewis acids, such as various metal triflates (e.g., Yb(OTf)₃, In(OTf)₃, Al(OTf)₃), have also been screened and proven effective in catalyzing benzannulation reactions to form carbazoles from dihydrofurans, which can be derived from diazo precursors. mdpi.com
Molecular iodine (I₂) has emerged as a powerful metal-free catalyst for activating diazo compounds, proceeding through a distinct radical mechanism. nih.govnih.gov This strategy can be initiated either thermally or photochemically. nih.gov Iodine-catalyzed diazo activation has been successfully applied to olefin cyclopropanation, epoxidation, and, notably, the synthesis of pyrroles from enamides and diazo compounds. nih.gov This method is particularly advantageous for transformations that are challenging for traditional metal catalysts. nih.gov For example, the iodine-catalyzed formal [4+1] cycloaddition of enamides and diazo compounds proceeds efficiently under oxidant-free conditions, even on a gram scale, to produce highly substituted pyrroles. nih.gov The proposed mechanism involves the formation of a gem-diiodide intermediate, which then generates a stabilized α-iodo C-centered radical that drives the subsequent reaction cascade. researchgate.net
| Catalytic Approach | Catalyst Example | Reaction Type | Key Intermediate | Product Example | Reference |
|---|---|---|---|---|---|
| Brønsted Acid | Chiral Phosphoric Acid | [6+2] Cycloaddition | Hydrogen-bonded 2-methide-2H-pyrrole | 2,3-Dihydro-1H-pyrrolizin-3-ols | nih.gov |
| Lewis Acid | Boron Trifluoride (BF₃·Et₂O) | C-H Functionalization | Lewis acid-stabilized carbene | β-(2-Pyrrol)-β-aminophosphonates | rsc.orgresearchgate.net |
| Iodine Catalysis | Molecular Iodine (I₂) | [4+1] Cycloaddition | α-Iodo C-centered radical | Tetrasubstituted pyrroles | nih.gov |
Organocatalysis provides a broad platform for the enantioselective synthesis of heterocyclic compounds. In pyrrole chemistry, chiral secondary amines, such as those derived from cinchona alkaloids or Hayashi-Jørgensen catalysts, have been used to facilitate domino Michael-aldol cyclizations to access substituted 2,3-dihydro-1H-pyrrolizines. nih.gov Phosphine organocatalysts can mediate formal [3+2] cycloaddition reactions between activated alkynes and isocyanides to form substituted pyrroles. nih.gov Furthermore, chiral phosphoric acids have been used in combination with Lewis acids like Fe(OTf)₃ to achieve the synthesis of axially chiral aryl pyrroles with high enantioselectivity. nih.gov
Light and electricity offer alternative, sustainable methods for activating diazo compounds, often enabling unique reaction pathways that are inaccessible under thermal conditions.
Photochemical Activation: The photochemical decomposition of diazo compounds to generate carbenes is a well-established process. acs.org Research has shown that this compound-4-carboxylates can undergo photolysis to generate carbenes, which then participate in insertion reactions into C-H and O-H bonds. acs.org Visible light-mediated photoredox catalysis has expanded the scope of these reactions. unito.it For instance, introducing a donor group to diazoacetates can shift their absorption spectrum, allowing for photolysis using blue light irradiation. unito.it Photochemical activation can also generate radicals from diazo compounds, offering an alternative to carbene-based reactivity. acs.org
Electrochemical Activation: Electrochemistry represents a powerful, oxidant-free method for initiating transformations. nih.gov An electrochemical oxidative difunctionalization of diazo compounds has been developed, where two different nucleophiles can be added across the diazo carbon. nih.gov The reaction is believed to proceed through the preferential oxidation of one of the nucleophiles (e.g., a thiophenol) rather than the diazo compound itself. nih.gov This generates a radical that adds to the diazo compound, initiating a cascade that incorporates the second nucleophile. This method avoids the use of transition metals and external oxidants. nih.gov While direct electrochemical activation of this compound itself is less documented, the principles established for other diazo compounds suggest a promising avenue for future exploration. acs.orgsigmaaldrich.com
Photochemical and Electrochemical Activation
Photo-initiated Diazo Activation
Photochemical reactions provide a valuable alternative to traditional transition metal catalysis for the activation of diazo compounds. acs.org Irradiation with visible light can induce the decomposition of diazo compounds, generating highly reactive carbene species. acs.orgunito.it This method has been successfully applied in the N-alkylation of indoles and is adaptable for both batch and flow conditions, often resulting in higher product yields under flow. acs.org A notable advantage of this approach is the suppression of common side reactions like cyclopropanation. acs.org
Another strategy involves a photoexcited proton transfer (PPT) mechanism. In this process, a hydrogen-bonded complex between the diazo compound and a proton source, such as an alcohol, is photoexcited. acs.org This excitation facilitates a proton transfer to the diazo group, forming an ion pair that subsequently undergoes nucleophilic substitution to yield the desired product. acs.org
Furthermore, iodine-catalyzed diazo activation can be initiated by either light or heat. nih.govnih.gov This metal-free approach enables carbene radical reactivity, which has been successfully applied to olefin cyclopropanation and epoxidation. nih.gov
Photoredox Catalysis in Diazo-Pyrrole Functionalization
Photoredox catalysis has emerged as a powerful tool for the functionalization of pyrroles using diazo compounds, proceeding through radical-mediated pathways rather than traditional carbene intermediates. acs.orgchemrxiv.orgresearchgate.net This strategy often utilizes ruthenium or iridium-based photocatalysts that, upon light irradiation, can initiate single-electron transfer processes. acs.orgnih.gov
One prominent application is the C-2 alkylation of pyrroles and indoles with α-diazo esters. chemrxiv.orgresearchgate.net In a typical mechanism, the excited photocatalyst reduces the diazo compound to form an alkyl radical. acs.org This radical then reacts with the electron-rich pyrrole ring to generate a radical intermediate, which, after oxidation and deprotonation, yields the C-2 alkylated product. acs.org This method is notable for its high regioselectivity and compatibility with a wide range of functional groups. chemrxiv.org For less reactive, electron-deficient pyrroles, the addition of a co-catalyst can be necessary to facilitate the reaction. chemrxiv.orgresearchgate.net
The table below summarizes key findings in the photoredox-catalyzed alkylation of pyrroles with diazo esters.
| Catalyst | Substrate | Diazo Reagent | Product | Yield (%) | Reference |
| Ru(bpy)₃Cl₂ | N-methylindole | Ethyl diazoacetate (EDA) | C-2 alkylated product | 30 | chemrxiv.org |
| Ru(bpy)₃Cl₂ | N-Boc-indole | Ethyl diazoacetate (EDA) | C-2 alkylated product | 60 | chemrxiv.org |
| Ru(bpy)₃Cl₂ | Unprotected Indole | Ethyl diazoacetate (EDA) | C-2 alkylated product | High | chemrxiv.org |
| Ru(bpy)₃Cl₂ | Unprotected Pyrrole | Ethyl diazoacetate (EDA) | C-2 alkylated product | High | chemrxiv.org |
Table built with data from Gryko et al. (2019). chemrxiv.org
Electrochemical Methods for Pyrrole Synthesis via Diazo Compounds
Electrochemical synthesis offers a sustainable and efficient alternative for transformations involving diazo compounds, replacing traditional chemical oxidants with electricity. acs.orggre.ac.uk This approach has been applied to the synthesis of polysubstituted pyridine (B92270) derivatives through the reaction of electrochemically generated pyrrole radical cations with diazo compounds. chemrxiv.org The electrochemical oxidation of a pyrrole derivative produces a radical cation intermediate, which then undergoes a nucleophilic attack by the diazo compound. chemrxiv.org This method's regioselectivity can be controlled by the electronic properties of protecting groups on the nitrogen atom of the pyrrole. chemrxiv.org
Recent research has also demonstrated the electrochemical oxidative difunctionalization of diazo compounds with diselenides and various nucleophiles, including pyrazoles, to create a range of selenium-containing esters. nih.gov Furthermore, electrochemical methods have been developed for the synthesis of stabilized diazo compounds from hydrazones, offering a metal-free and efficient process. gre.ac.uk An electrochemical cascade reaction involving diazo imides and aryl thiols has been established to produce 2,5-pyrrolidine-dione-fused thiochromans. acs.org
Biocatalysis in Diazo Compound Chemistry
Biocatalysis, particularly utilizing hemoproteins, has become a significant area of research for mediating carbene transfer reactions from diazo compounds. These enzymatic systems offer high levels of selectivity and sustainability.
Hemoprotein-Catalyzed Carbene Transfer Reactions
Engineered heme-containing proteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been shown to catalyze a variety of carbene transfer reactions. rsc.orgnih.govacs.org These reactions are initiated by the reduction of the heme iron to its catalytically active Fe(II) state. nih.gov The enzyme then reacts with a diazo compound, leading to the formation of a reactive iron-porphyrin carbene intermediate. nih.gov This intermediate is central to numerous synthetic transformations, including cyclopropanation and C-H insertion reactions. nih.govnih.gov
The versatility of this approach has been demonstrated in the functionalization of various substrates, including heterocyclic compounds like pyrroles. rsc.org For instance, a de novo designed peroxidase, C45, has been shown to catalyze the ring expansion of pyrrole using ethyl-2-bromo-2-diazoacetate as the carbene precursor, yielding ethyl nicotinate. pnas.org This reaction proceeds through the formation of a cyclopropane-containing bicyclic intermediate that undergoes spontaneous ring opening and rearomatization. pnas.org
Directed evolution has been instrumental in tailoring the activity and selectivity of these biocatalysts. acs.orggoogle.com By introducing specific mutations, scientists have enhanced the catalytic efficiency and stereocontrol of these enzymes for various carbene transfer reactions, including those involving challenging diazo reagents like α,α-disubstituted and trifluoromethyl-substituted diazo compounds. acs.orgthieme-connect.com
Synthetic Applications of 2 Diazo 2h Pyrrole Derivatives
Construction of Densely Functionalized Pyrrole (B145914) Systems
The inherent reactivity of the diazo group in 2-diazo-2H-pyrrole derivatives allows for the introduction of diverse functionalities onto the pyrrole core. This has led to the development of numerous methods for the synthesis of polysubstituted pyrroles, which are important scaffolds in medicinal chemistry and materials science. researchgate.netnih.govresearchgate.net
Regioselective Functionalization Approaches
Furthermore, silver-catalyzed [4+1C] insertion cascade reactions of enaminones with diazo compounds have been developed to produce distinct chemo- and regio-selective multisubstituted pyrroles. researchgate.net The reaction of 2-diazopyrroles with enamines can also be controlled to selectively yield either pyrrolo[2,1-c] researchgate.netresearchgate.netacs.orgtriazines or α-(1,2,5-triazapenta-1,3-dienyl)pyrroles depending on the enamine structure. researchgate.net
Stereoselective Syntheses of Substituted Pyrroles
The development of stereoselective methods for the synthesis of substituted pyrroles is crucial for accessing chiral molecules with potential biological activity. While the direct stereoselective functionalization of the pyrrole ring starting from this compound derivatives is an ongoing area of research, the stereoselective reduction of highly substituted pyrroles has been shown to produce functionalized pyrrolidines with up to four new stereocenters with excellent diastereoselectivity. nih.gov This suggests that the pyrrole products derived from 2-diazo-2H-pyrroles can serve as precursors for chiral pyrrolidine (B122466) derivatives.
Synthesis of Fused Heterocyclic Ring Systems
This compound derivatives are valuable precursors for the synthesis of a variety of fused heterocyclic systems. The intramolecular reactions of the diazo group with adjacent aromatic or heteroaromatic rings provide a powerful strategy for constructing polycyclic structures.
Pyrrolo-Annulated Aromatics (e.g., Benzo[e]indoles, Pyrrolotriazines)
A significant application of this compound derivatives is in the synthesis of pyrrolo-annulated aromatic compounds. For example, a divergent approach has been developed for the synthesis of alkyl 5/4-hydroxy-3H-benzo[e]indole-4/5-carboxylates. This method involves the reaction of 1,3-diketones with alkyl 2-diazo-3-oxo-3-(2H-azirin-2-yl)propanoates to form alkyl 3-(1H-pyrrol-2-yl)-2-diazo-3-oxopropanoates. These intermediates can then undergo either a Wolff rearrangement followed by 6π-cyclization to yield alkyl 5-hydroxy-3H-benzo[e]indole-4-carboxylates or an intramolecular carbene insertion into an aromatic C-H bond to give isomeric alkyl 4-hydroxy-3H-benzo[e]indole-5-carboxylates. acs.org
Similarly, the copper-catalyzed intramolecular annulation of 3-aryl/heteryl-2-(diazoacetyl)-1H-pyrroles provides a selective route to benzo/furo/thieno[e]-fused 1H-indol-7-oles. scispace.com Furthermore, the reaction of methyl this compound-4-carboxylates with enamines has been investigated for the synthesis of pyrrolotriazines. unito.it Pyrrolo[2,1-c] researchgate.netresearchgate.netacs.orgtriazines can be synthesized through a (4+2)-cycloaddition-dehydroamination cascade. researchgate.net The pyrrolotriazine core is an important precursor for antiviral drugs like Remdesivir. chemrxiv.orgnih.gov
| Fused Heterocycle | Synthetic Approach | Reference |
| Alkyl 5-hydroxy-3H-benzo[e]indole-4-carboxylates | Wolff rearrangement and 6π-cyclization of alkyl 3-(1H-pyrrol-2-yl)-2-diazo-3-oxopropanoates. | acs.org |
| Alkyl 4-hydroxy-3H-benzo[e]indole-5-carboxylates | Intramolecular carbene insertion of Boc-protected alkyl 3-(1H-pyrrol-2-yl)-2-diazo-3-oxopropanoates. | acs.org |
| Benzo/furo/thieno[e]-fused 1H-indol-7-oles | Copper-catalyzed intramolecular annulation of 3-aryl/heteryl-2-(diazoacetyl)-1H-pyrroles. | scispace.com |
| Pyrrolo[2,1-c] researchgate.netresearchgate.netacs.orgtriazines | Reaction of methyl this compound-4-carboxylates with enamines. | researchgate.netunito.it |
Synthesis of Multi-ring Nitrogen Heterocycles
The reactivity of this compound derivatives extends to the synthesis of more complex multi-ring nitrogen heterocycles. For instance, the reaction of 2-diazopyrroles with the sodium salts of β-dicarbonyl compounds, β-cyanoketones, and β-diketones can lead to the formation of pyrrolo[2,1-c] researchgate.netresearchgate.netacs.orgtriazine derivatives. unipa.it The transformation of methyl 4-aminopyrrole-2-carboxylate into the corresponding diazo compound, followed by intramolecular azo coupling, yields fluorescent benzo, thieno, and furo[c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates. acs.org
Formation of Spirocyclic Compounds
Spirocyclic compounds, characterized by two rings connected by a single common atom, are of significant interest in medicinal chemistry. Diazo compounds, including derivatives of this compound, serve as versatile precursors for the construction of these three-dimensional scaffolds. acs.org Rhodium(III)-catalyzed reactions of 2-arylbenzimidazoles with α-diazo carbonyl compounds can lead to the formation of spirocyclic benzimidazole-fused isoindoles through a [4+1] cyclization. acs.org While direct examples utilizing this compound for the synthesis of spirocycles are still emerging, the general reactivity of diazo compounds in forming spirocyclic systems suggests a promising avenue for future applications of these pyrrole derivatives. beilstein-journals.org For example, a novel one-pot methodology for the synthesis of enantioenriched 2H-pyrrolespirosuccinimides has been developed using copper-catalyzed reactions. researchgate.net
Diverse Transformations Leading to Complex Molecular Architectures
The inherent reactivity of this compound derivatives renders them exceptionally versatile building blocks in organic synthesis, enabling the construction of a wide array of complex molecular architectures. These compounds can undergo a variety of transformations, including cycloadditions, rearrangements, and cascade reactions, often proceeding with high selectivity to furnish intricate heterocyclic systems. unito.itresearchgate.netacs.orgnih.gov The dual reactivity of these substrates, which can act as diazo compounds or as precursors to carbenes, allows for diverse reaction pathways to be explored. acs.orgnih.gov
A notable application is their use in cycloaddition reactions to build fused heterocyclic frameworks. Research has shown that α-diazopyrroles react selectively with enamines at room temperature. unito.itresearchgate.net The course of the reaction is highly dependent on the structure of the enamine. For instance, the reaction of methyl this compound-4-carboxylates with certain cyclic enamines proceeds via a (4+2)-cycloaddition followed by a dehydroamination cascade to yield pyrrolo[2,1-c] Current time information in Bangalore, IN.rscf.ruresearchgate.nettriazines. unito.itresearchgate.net Conversely, when enamines derived from acyclic ketones are used, the reaction favors an azo coupling pathway, producing unstable 2-[(2-aminovinyl)diazenyl]pyrroles. researchgate.net This divergent reactivity, governed by the enamine's structure, provides a strategic approach to different classes of complex nitrogen-containing molecules. unito.itresearchgate.net
Table 1: Reaction of Methyl this compound-4-carboxylates with Various Enamines
| Enamine Reactant | Product Type | Resulting Compound Class | Reference |
| Enamine from cyclohexanone | Cycloaddition/Dehydroamination | Pyrrolo[2,1-c] Current time information in Bangalore, IN.rscf.ruresearchgate.nettriazine | unito.itresearchgate.net |
| Enamine from cycloheptanone | Cycloaddition/Dehydroamination | Tetrahydro-6H-cyclohepta[e]pyrrolo[2,1-c] Current time information in Bangalore, IN.rscf.ruresearchgate.nettriazine | researchgate.net |
| Enamine from tetralone | Azo Coupling | 2-[(2-Aminovinyl)diazenyl]pyrrole | researchgate.net |
| Enamine from acyclic ketone | Azo Coupling | N-pyrrolyl-N'-alkenyl-azo compound | unito.it |
Another powerful strategy involves the intramolecular transformation of meticulously designed diazo compounds. A rhodium(II)-catalyzed intramolecular azirine ring expansion has been developed utilizing azirinyl-substituted diazodicarbonyl compounds. rscf.ruresearchgate.netrsc.org These precursors, which can be prepared from 2-(diazoacetyl)azirines, undergo efficient conversion in the presence of a rhodium catalyst and water to yield 2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylates in excellent yields. rscf.ruresearchgate.netrsc.org This reaction proceeds through the formation of a rhodium-carbenoid intermediate, which triggers a concerted ring-opening of the strained azirine ring and subsequent recyclization to form the more stable pyrrolinone core. rscf.rursc.org This method provides access to highly functionalized pyrrolinones, which are significant scaffolds in medicinal chemistry. rscf.ru
Table 2: Rh(II)-Catalyzed Intramolecular Ring Expansion of Azirinyl-Substituted Diazo Compounds
| Starting Diazo Compound | Catalyst | Product | Yield | Reference |
| Benzyl 2-diazo-3-oxo-3-(3-phenyl-2H-azirin-2-yl)propanoate | Rh₂(OAc)₄ | Benzyl 2-hydroxy-3-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-2-carboxylate | 95% | rscf.ruresearchgate.net |
| Methyl 2-diazo-3-(3-(4-methoxyphenyl)-2H-azirin-2-yl)-3-oxopropanoate | Rh₂(OAc)₄ | Methyl 2-hydroxy-5-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylate | 93% | rscf.ru |
| Allyl 2-diazo-3-oxo-3-(3-(p-tolyl)-2H-azirin-2-yl)propanoate | Rh₂(OAc)₄ | Allyl 2-hydroxy-3-oxo-5-(p-tolyl)-2,3-dihydro-1H-pyrrole-2-carboxylate | 96% | rscf.ru |
| Benzyl 2-(3-(adamantan-1-yl)-2H-azirin-2-yl)-2-diazo-3-oxopropanoate | Rh₂(OAc)₄ | Benzyl 5-(adamantan-1-yl)-2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylate | 90% | rscf.ru |
Furthermore, the strategic diazotization of aminopyrroles opens pathways to other complex fused systems through intramolecular reactions. For example, methyl 4-aminopyrrole-2-carboxylates can be converted to the corresponding 4-diazopyrrole derivatives. acs.orgnih.govacs.org When a nucleophilic aryl or hetaryl group is present at the adjacent 3-position, these diazo compounds undergo a highly regioselective intramolecular azo coupling under acidic conditions. acs.orgnih.gov This process leads to the high-yield synthesis of fluorescent, fused polycyclic systems such as benzo-, thieno-, and furo[c]-fused 6H-pyrrolo[3,4-c]pyridazine-5-carboxylates. acs.orgnih.govacs.org
The versatility of this compound derivatives is also demonstrated by their ability to generate carbenes upon photolysis, which can then engage in insertion reactions into C-H and O-H bonds, further expanding the range of accessible complex pyrrole-containing structures. acs.orgnih.gov
Spectroscopic and Structural Elucidation Methodologies for 2 Diazo 2h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon and proton framework of organic molecules. For derivatives of 2-diazo-2H-pyrrole, both ¹H and ¹³C NMR provide critical information for structural assignment.
In a study of 2-azido-5-chloro-1H-pyrrole-3,4-dicarbonitrile, which exists in equilibrium with its diazo-tetrazole tautomer, NMR data was reported. cdnsciencepub.com For the pyrrole (B145914) form, distinct signals in both proton and carbon spectra are expected. While specific assignments for a simple this compound are not available, analysis of related structures indicates that the chemical shifts would be significantly influenced by the electron-withdrawing nature of the diazo group and the electronic environment of the pyrrole ring.
For the related compound, 5-chloro-2-diazo-2H-pyrrole-3,4-dicarbonitrile, the following NMR data were observed in acetone-d₆. cdnsciencepub.com
Table 1: NMR Data for 5-chloro-2-diazo-2H-pyrrole-3,4-dicarbonitrile
| Nucleus | Chemical Shift (δ, ppm) |
|---|---|
| ¹H | 7.79 (s) |
This data is for a substituted derivative and not the parent this compound.
Infrared (IR) Spectroscopy for Characteristic Functional Groups
Infrared (IR) spectroscopy is an invaluable tool for identifying specific functional groups within a molecule due to their characteristic vibrational frequencies. For any diazopyrrole, the most prominent and diagnostic absorption band in the IR spectrum is that of the diazo group (N₂).
The N≡N stretching vibration of the diazo group typically appears in the region of 2100-2300 cm⁻¹. This strong and sharp absorption is a clear indicator of the presence of this functional group. For instance, in 5-chloro-2-diazo-2H-pyrrole-3,4-dicarbonitrile, a strong IR band is observed at 2142 cm⁻¹, which is characteristic of the diazo stretching vibration. cdnsciencepub.com Another example, although a more complex molecule, ethyl 2-(1H-pyrrol-1-yl)ethyl-diazoacetate, exhibits a diazo stretch at 2065 cm⁻¹. cdnsciencepub.com The pyrrole ring itself also has characteristic C-H, C-N, and C=C stretching and bending vibrations, though these may be harder to distinguish in a complex molecule.
Table 2: Characteristic IR Frequencies for Substituted Diazopyrroles
| Functional Group | Compound | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Diazo (N≡N) stretch | 5-chloro-2-diazo-2H-pyrrole-3,4-dicarbonitrile | 2142 | cdnsciencepub.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For diazo compounds, a characteristic fragmentation pathway is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu.
While mass spectrometry data for the parent this compound is unavailable, studies on substituted β-diazopyrroles have shown that the molecular ion peak is typically observed. chemicalbook.com The primary fragmentation process reported is the elimination of nitrogen, followed by ring-opening reactions. chemicalbook.com For example, the mass spectrum of ethyl 2-(1H-pyrrol-1-yl)ethyl-diazoacetate shows a molecular ion peak at m/e 179, followed by a significant peak at m/e 150, corresponding to the loss of N₂. cdnsciencepub.com
Table 3: Mass Spectrometry Data for Ethyl 2-(1H-pyrrol-1-yl)ethyl-diazoacetate
| m/e | Relative Intensity | Proposed Fragment |
|---|---|---|
| 179 | 30 | [M]⁺ |
| 150 | 32 | [M-N₂]⁺ |
| 134 | 20 | Further fragmentation |
| 106 | 100 | Further fragmentation |
| 80 | 45 | Further fragmentation |
This data is for a substituted derivative and not the parent this compound. Data from reference cdnsciencepub.com.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and information on crystal packing.
There are no published X-ray diffraction studies for the parent this compound. Such a study would be contingent on the successful synthesis and crystallization of a stable sample. For substituted derivatives, this technique would be invaluable in confirming the geometry of the pyrrole ring and the diazo group, as well as any intermolecular interactions in the solid state. While X-ray data exists for many complex pyrrole derivatives, none were found for simple this compound structures in the conducted searches. researchgate.netnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For a compound like this compound, the spectrum would be influenced by the π-system of the pyrrole ring and the electronic structure of the diazo group.
Although no UV-Vis spectrum for the parent compound is available, data for substituted derivatives have been reported. For example, ethyl 2-(1H-pyrrol-1-yl)ethyl-diazoacetate shows absorption maxima at 218 nm and 262 nm in methanol (B129727). cdnsciencepub.com These absorptions are likely due to π→π* transitions within the pyrrole ring and the extended conjugation involving the diazo and ester groups. The parent pyrrole itself has a UV absorption around 210 nm. organic-chemistry.org
Table 4: UV-Vis Absorption Data for a Substituted Diazopyrrole
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
|---|---|---|---|---|
| Ethyl 2-(1H-pyrrol-1-yl)ethyl-diazoacetate | Methanol | 218 | 8320 | cdnsciencepub.com |
Advanced Spectroscopic Techniques (e.g., Mössbauer Spectroscopy)
Advanced spectroscopic techniques can provide deeper insights into the electronic structure and environment of specific atoms within a molecule. Techniques like Mössbauer spectroscopy are typically applied to compounds containing specific isotopes (e.g., ⁵⁷Fe) and are not generally applicable to a purely organic molecule like this compound.
Other advanced techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), would be instrumental in the full structural assignment of this compound or its derivatives, should a stable sample be synthesized. These methods help to establish connectivity between protons and carbons, which is essential for unambiguous structure determination. However, no application of these advanced techniques specifically to this compound has been found in the literature search.
Computational Chemistry and Theoretical Studies of 2 Diazo 2h Pyrrole
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has proven to be a powerful tool for exploring the reaction mechanisms involving 2-diazo-2H-pyrrole and its derivatives. DFT calculations allow for the determination of the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. This information is vital for understanding reaction pathways and predicting product formation.
For instance, DFT studies have been instrumental in understanding the Rh(II)-catalyzed intramolecular azirine ring expansion of azirinyl-substituted diazodicarbonyl compounds. acs.orgrscf.ru These calculations revealed that the reaction proceeds through a low Gibbs free energy transition state for the concerted opening of the azirine ring and subsequent recyclization to form pyrrolinone derivatives. acs.orgrscf.ru This pathway is energetically more favorable than the competing O-H insertion reaction, explaining the selective formation of the pyrrolinone product. acs.orgrscf.ru The high strain energy of the azirine ring is released during this process, contributing to the low energy of the transition state. rscf.ru
In a different context, DFT calculations have been used to investigate the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles. mdpi.com These studies suggest a mechanism involving a nitrenoid-like transition state, leading to a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H-shift to yield the final product. mdpi.com
Furthermore, DFT has been employed to rationalize the mechanism and selectivity in the Au(I)-catalyzed synthesis of pyrazolines and dihydropyridines. acs.org These calculations help to elucidate the intricate pathways, including aza-enyne metathesis and 6π electrocyclization processes, and explain the influence of substituents on the reaction outcome. acs.org Similarly, the mechanisms of Au- and Pt-catalyzed intramolecular acetylenic Schmidt reactions, which can lead to the formation of 2H-pyrrole intermediates, have been investigated using DFT. acs.org These studies highlight the role of the metal catalyst in facilitating nucleophilic cyclization, dinitrogen elimination, and subsequent rearrangements. acs.org
The study of the [2+3] cycloaddition reaction between alkenes and diazomethane (B1218177) has also benefited from DFT, providing insights into the mechanism and regioselectivity of such reactions. researchgate.net In the synthesis of highly substituted spiro[2H-pyrrole-2,3-succinimide] derivatives, DFT calculations have supported a proposed mechanism involving a hydrogen radical-shuttle process to explain the observed stereochemical outcomes. researchgate.net
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of this compound is fundamental to its reactivity. Computational methods provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior. Key descriptors derived from these calculations include frontier molecular orbitals (FMOs), molecular electrostatic potentials (MEPs), and Natural Bond Orbitals (NBOs).
Frontier Molecular Orbitals (HOMO and LUMO): Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. numberanalytics.com It posits that the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another governs the course of a reaction. numberanalytics.comfiveable.meucsb.edu The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the most likely to accept electrons. numberanalytics.comfiveable.me The energy gap between the HOMO and LUMO is an indicator of a molecule's reactivity. numberanalytics.com
For pyrrole (B145914) and its derivatives, the HOMO is typically a π-bonding orbital, indicating its electron-rich, nucleophilic character. mdpi.comresearchgate.net The LUMO, conversely, is a π-antibonding orbital. mdpi.com In the context of this compound, the diazo group significantly influences the electronic structure. The distribution of the HOMO and LUMO across the pyrrole ring and the diazo moiety dictates its reactivity in various transformations, including cycloaddition and carbene transfer reactions.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.govreed.edursc.org It maps the electrostatic potential onto the electron density surface of a molecule, with red regions indicating negative potential (electron-rich, attractive to electrophiles) and blue regions indicating positive potential (electron-poor, attractive to nucleophiles). reed.edu For aromatic hydrocarbons, MEPs have been shown to reveal regions of negative potential that correspond to sites of metabolic activity. nih.gov In the case of this compound, the MEP would highlight the nucleophilic character of the pyrrole ring and the electrophilic nature of the diazo carbon, providing insights into its reactivity with various reagents.
Natural Bond Orbital (NBO) Analysis: Natural Bond Orbital (NBO) analysis provides a localized picture of bonding within a molecule, corresponding to the familiar Lewis structure representation of chemical bonds and lone pairs. ucsb.edunumberanalytics.com This method allows for the quantification of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding delocalization and hyperconjugative effects. numberanalytics.comresearchgate.net The stabilization energy associated with these interactions can be calculated using second-order perturbation theory. numberanalytics.comresearchgate.net For molecules containing diazo groups, NBO analysis can elucidate the electronic interactions between the diazo moiety and the rest of the molecule, such as the π-donor ability of a carbene lone pair to the π* orbital of N2. nih.govacs.org This analysis helps to rationalize the stability and reactivity of the diazo compound. nih.govacs.org
Aromaticity Assessment of Pyrrole and Diazo-Pyrrole Rings
Aromaticity is a key concept in organic chemistry that describes the special stability of certain cyclic, planar, and conjugated molecules. masterorganicchemistry.com Pyrrole is a classic example of an aromatic heterocycle, possessing a five-membered ring with six π-electrons that satisfy Hückel's 4n+2 rule. masterorganicchemistry.comlibretexts.org The nitrogen atom in pyrrole is sp2 hybridized and contributes its lone pair of electrons to the aromatic π-system. libretexts.org
The introduction of a diazo group at the 2-position of the pyrrole ring to form this compound raises questions about the aromaticity of the resulting system. The 2H-pyrrole tautomer itself disrupts the continuous conjugation seen in 1H-pyrrole. nih.gov
Nucleus-Independent Chemical Shift (NICS) Calculations: A widely used computational method for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. masterorganicchemistry.comgithub.io NICS values are typically calculated at the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). github.ionih.gov Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). github.io
Comparative NICS calculations for various aromatic compounds like benzene (B151609) and pyrrole show significant negative values, confirming their aromaticity. github.io Studies on indol-4-ones, which contain a pyrrole ring, have used NICS to correlate the aromaticity of the pyrrole ring with biological activity. nih.gov For this compound, NICS calculations would be essential to assess the degree of aromaticity retained or lost in the pyrrole ring upon introduction of the diazo group and the change in the tautomeric form of the pyrrole ring. The distribution of π-electrons and the planarity of the ring system would be critical factors influencing the NICS values. nih.gov
Kinetic Studies of Nitrogen Release from Diazo Moiety
A characteristic reaction of diazo compounds is the loss of molecular nitrogen (N2) to generate a highly reactive carbene intermediate. nih.gov The ease with which this occurs is a critical factor in the synthetic utility of diazo compounds. nih.govresearchgate.net
Computational studies, particularly those employing DFT, have been instrumental in investigating the kinetics of N2 release. nih.govacs.orgnih.govresearchgate.netresearchgate.net These studies focus on calculating the activation energy barrier for the C-N bond cleavage and the subsequent release of N2. nih.govacs.orgnih.gov
A key finding from these investigations is that the electronic properties of the substituents near the diazo group have a significant impact on the activation energy. nih.govacs.orgnih.govresearchgate.net Specifically, a higher positive partial charge on the carbene carbon and a more negative charge on the terminal nitrogen atom of the diazo group lead to a lower activation energy for N2 elimination. nih.govacs.orgresearchgate.netresearchgate.net A more positive charge on the carbon atom diminishes the π-donor ability of the carbene lone pair into the π* antibonding orbital of the N2 fragment. nih.govacs.org Conversely, a more negative charge on the terminal nitrogen indicates a weaker interaction between the N2 lone pair and the vacant p-orbital of the carbene. nih.govacs.org
Future Perspectives and Emerging Research Directions in 2 Diazo 2h Pyrrole Chemistry
Development of Novel and Green Synthetic Methodologies
The practical utility of 2-Diazo-2H-pyrrole is contingent upon the development of efficient, safe, and environmentally benign synthetic methods. The inherent instability of many diazoalkanes and the 2H-pyrrole tautomer necessitates mild and highly controlled reaction conditions. wikipedia.org Future research will likely focus on moving beyond traditional diazotization methods, which often require strong acids and low temperatures. organic-chemistry.org
Key emerging strategies may include:
Solid-Acid Catalysis: The use of recyclable, solid-acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles or nano silica-supported boron trifluoride, could offer a green alternative to homogenous liquid acids. rsc.orgtandfonline.com These systems can enhance the stability of the intermediate diazonium salts, potentially allowing for reactions at or near room temperature and under solvent-free conditions. tandfonline.comresearchgate.net
One-Pot Domino Reactions: Designing cascade reactions that generate the 2-aminopyrrole precursor and perform the diazotization in a single pot would significantly improve efficiency and reduce waste. rsc.orgnih.gov Such a process would minimize the handling of potentially unstable intermediates.
Flow Chemistry: Continuous-flow reactors offer superior control over reaction temperature, time, and stoichiometry, which is crucial when dealing with energetic compounds like diazoalkanes. This technology can enhance safety, improve yields, and facilitate scalable synthesis.
Bio-catalytic Approaches: The exploration of enzymatic pathways for the synthesis of precursors or for the diazotization step itself could provide highly selective and environmentally friendly production routes.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Solid-Acid Catalysis | Recyclable catalyst, solvent-free conditions, enhanced intermediate stability. rsc.orgtandfonline.com | Development of robust and efficient heterogeneous catalysts for diazotization. |
| One-Pot Domino Reactions | Increased atom economy, reduced waste, improved safety. rsc.org | Design of reaction cascades starting from readily available precursors. |
| Flow Chemistry | Enhanced safety, precise reaction control, scalability. | Optimization of reactor design and reaction conditions for unstable intermediates. |
| Bio-catalysis | High selectivity, mild conditions, sustainable process. | Discovery and engineering of enzymes for aminopyrrole synthesis and diazotization. |
Exploration of Unprecedented Reactivity Modes for Diazo-Pyrroles
The true potential of this compound lies in its reactivity, which is expected to be a hybrid of classic diazo chemistry and the unique properties of the strained pyrrole (B145914) ring. Future work will aim to uncover and harness novel transformations that are inaccessible to more stable aromatic diazo compounds.
Promising areas of exploration include:
Visible-Light Induced Reactions: Modern photoredox catalysis can open up new reaction pathways for diazo compounds, moving beyond traditional carbene-based reactivity. acs.orgnih.gov Under visible light, this compound could serve as a source of radicals, enabling transformations that are inaccessible through thermal or metal-catalyzed methods. acs.orgacs.org This approach operates under exceptionally mild conditions, aligning with green chemistry principles. nih.gov
Carbene-Mediated Transformations: The generation of a 2-pyrrolylidene carbene via thermal or photochemical nitrogen extrusion is a cornerstone of diazo chemistry. wikipedia.orglongdom.org Research will focus on channeling the high reactivity of this intermediate into synthetically useful pathways, such as intramolecular C-H insertion to form strained bicyclic systems, or intermolecular cyclopropanation and ylide formation. longdom.orgmdpi.com
1,3-Dipolar Cycloadditions: As a 1,3-dipole, this compound could participate in cycloaddition reactions with various dipolarophiles to construct novel, densely functionalized heterocyclic frameworks, such as pyrazoles or triazoles fused to a pyrroline (B1223166) core. wikipedia.orgrsc.org
Ring-Expansion and Rearrangement Cascades: The inherent ring strain of the 2H-pyrrole moiety could be exploited in tandem with the high energy of the diazo group. Upon nitrogen loss, the resulting carbene might trigger novel skeletal rearrangements or ring-expansion reactions, providing rapid access to more complex nitrogen heterocycles.
Design of Next-Generation Catalytic Systems for Efficient Transformations
Controlling the multifaceted reactivity of this compound will require the development of sophisticated catalytic systems. The design of catalysts that can selectively steer the reaction toward a single desired outcome will be a major focus of future research.
Key directions in catalyst development include:
Metallocarbene Catalysis: Transition metals such as rhodium, copper, iron, and platinum are known to catalyze the decomposition of diazo compounds to form metal-carbene intermediates. mdpi.comoup.comresearchgate.net Future efforts will involve designing catalysts with tailored ligand spheres to control the chemo-, regio-, and stereoselectivity of subsequent carbene-transfer reactions. oup.com
Asymmetric Catalysis: The development of chiral catalysts, such as those based on metalloporphyrins or chiral ligands, will be critical for accessing enantioenriched products. mdpi.com This is particularly important for applications in pharmaceuticals and agrochemicals.
Photoredox Catalysis: As mentioned, visible-light photocatalysts can unlock radical-based reactivity. acs.orgnih.gov Designing new organic dyes or inorganic complexes as photocatalysts will be essential to fine-tune the redox properties of the system and expand the scope of possible transformations. acs.org
Computational Modeling: Density Functional Theory (DFT) and machine learning will play a crucial role in understanding reaction mechanisms and predicting the outcomes of new catalytic systems. nih.gov These computational tools can accelerate the discovery of optimal catalysts by modeling the activation energy for N₂ release and subsequent reaction pathways. nih.gov
| Catalyst Type | Function | Target Reactions |
| Chiral Rh(II)/Cu(I) Complexes | Asymmetric metallocarbene formation. mdpi.com | Enantioselective cyclopropanation, C-H/X-H insertion. mdpi.com |
| Iron/Cobalt Porphyrins | Radical and metallocarbene generation. mdpi.comoup.com | Radical-type cycloadditions, controlled C-H functionalization. |
| Organic/Inorganic Photocatalysts | Single-electron transfer to activate diazo compound. nih.gov | Radical additions, C-H alkylations. acs.org |
| Platinum(II) Complexes | Lewis acid activation and carbene formation. researchgate.net | Ylide formation, insertion into O-H bonds. researchgate.net |
Applications in Advanced Material Science and Functional Molecules
The unique structure of this compound makes it an intriguing candidate for the synthesis of advanced materials and functional molecules. The diazo group can act as a versatile chemical handle for polymerization or for covalent attachment to surfaces and biomolecules.
Potential applications to be explored include:
Precursors to Functional Polymers: Pyrrole itself is a fundamental unit in conductive polymers. The diazo group on a 2H-pyrrole scaffold could be used as a reactive site for initiating polymerization or for post-polymerization functionalization, leading to new materials with tailored electronic or optical properties.
Synthesis of Complex Heterocycles: As a highly reactive intermediate, this compound can serve as a linchpin in the synthesis of complex, nitrogen-rich scaffolds relevant to medicinal chemistry and natural product synthesis. nih.govcibtech.org
Photoresponsive Materials and Molecular Switches: Azo compounds, which are structurally related to diazo compounds, are well-known for their photochromic properties. nih.gov Research could investigate whether the diazo-pyrrole moiety or its derivatives can be incorporated into molecules that function as light-activated switches or data storage elements.
Bioconjugation and Chemical Biology: Stabilized diazo compounds have been used for labeling biological molecules. nih.gov Future work could explore the development of functionalized this compound derivatives as novel probes for photoaffinity labeling in chemical biology. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
